N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

clogP lipophilicity ADME

N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide (CAS 1119452-62-8; molecular formula C₁₅H₁₈N₄O₂; MW 286.33 g/mol) is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a meta-substituted benzamide linker, an N-cyclopropyl capping group, and an N-ethylaminomethyl side chain. The compound belongs to the 1,2,4-oxadiazole-containing benzamide class, a scaffold implicated in nicotinic acetylcholine receptor (nAChR) positive allosteric modulation, kinase inhibition, and antimicrobial activity.

Molecular Formula C15H18N4O2
Molecular Weight 286.33 g/mol
CAS No. 1119452-62-8
Cat. No. B3023187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
CAS1119452-62-8
Molecular FormulaC15H18N4O2
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC3CC3
InChIInChI=1S/C15H18N4O2/c1-2-16-9-13-18-14(19-21-13)10-4-3-5-11(8-10)15(20)17-12-6-7-12/h3-5,8,12,16H,2,6-7,9H2,1H3,(H,17,20)
InChIKeyONIVOFKXFQCLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide (CAS 1119452-62-8): Chemical Identity and Cheminformatics Baseline for Informed Procurement


N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide (CAS 1119452-62-8; molecular formula C₁₅H₁₈N₄O₂; MW 286.33 g/mol) is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a meta-substituted benzamide linker, an N-cyclopropyl capping group, and an N-ethylaminomethyl side chain [1]. The compound belongs to the 1,2,4-oxadiazole-containing benzamide class, a scaffold implicated in nicotinic acetylcholine receptor (nAChR) positive allosteric modulation, kinase inhibition, and antimicrobial activity [2]. Its computed physicochemical properties—including consensus logP (clogP) of 1.74, TPSA of 80.05 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors—establish a baseline for comparative evaluation against structural analogs .

Why In-Class 1,2,4-Oxadiazole Benzamides Cannot Be Interchanged: Physicochemical Determinants for Scientific Selection


Within the 1,2,4-oxadiazole benzamide series, apparently minor structural modifications—such as extending the aminoalkyl side chain from ethyl to propyl—introduce measurable shifts in lipophilicity (ΔclogP ≈ +0.5 per methylene unit), which can alter passive membrane permeability, aqueous solubility, and nonspecific protein binding [1]. The target compound's N-ethylaminomethyl side chain yields a clogP of 1.74, a TPSA of 80.05 Ų, and a molecular weight of 286.33 g/mol, establishing a distinct physicochemical signature relative to its N-propylamino (MW 300.36; estimated clogP ~2.2) and N-methylamino (estimated clogP ~1.2) analogs . Substitution with a non-equivalent analog without experimental validation risks introducing uncharacterized changes in ADMET behavior, target engagement kinetics, and assay reproducibility, which can confound structure–activity relationship (SAR) interpretation and lead to procurement of a suboptimal chemical probe . Critically, direct quantitative pharmacological comparative data between this specific compound and its closest analogs are not publicly available; thus, differentiation must rely on quantifiable physicochemical properties and vendor-verified procurement metrics.

Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation of N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide


Consensus LogP (clogP) as a Selectivity Filter for Oral Bioavailability and CNS Penetration Potential

The target compound exhibits a vendor-reported clogP of 1.74 (Chemscene, computational prediction) . This value resides within the optimal range for oral bioavailability (LogP 1–3) and indicates a balanced hydrophilic–lipophilic profile. By comparison, the propylamino analog (CAS 1119450-72-4) is expected to have a clogP of approximately 2.2–2.4, based on the well-established SAR rule that each additional methylene group contributes approximately +0.5 log units [1], while the methylamino analog would have a lower estimated clogP near 1.2. The ethylamino substitution thus represents a refined lipophilicity balance that may simultaneously support acceptable aqueous solubility and adequate passive membrane permeability.

clogP lipophilicity ADME drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity as Predictors of Passive Permeability

The target compound has a computed TPSA of 80.05 Ų and features 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) . According to the Veber rules, compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds generally exhibit good oral bioavailability, while CNS-penetrant compounds typically require TPSA < 60–70 Ų [1]. The target compound's TPSA of 80.05 Ų places it above the optimal CNS penetration threshold but well within the oral bioavailability space, suggesting potential utility for peripheral target engagement with reduced CNS side-effect risk. The propylamino and methylamino analogs share identical HBD/HBA counts but differ in lipophilicity, which will modulate effective permeability.

TPSA hydrogen bonding permeability CNS MPO

Comparative Purity Specification and Quality Certification as Procurement Decision Factors

The target compound is certified at NLT 98% purity by MolCore (operating under ISO 9001 quality management standards) and 97% by Chemscene . In comparison, the propylamino analog (CAS 1119450-72-4) is commonly supplied at 95% purity , while the hydrochloride salt (CAS 1185299-52-8) is also typically 95% . This 2–3 percentage point differential in purity specification may be meaningful for quantitative pharmacological assays—such as surface plasmon resonance (SPR) binding measurements, isothermal titration calorimetry (ITC), or cell-based IC₅₀ determinations—where the presence of undefined impurities at the 3–5% level can confound data interpretation, produce apparent off-target activity, or reduce inter-laboratory reproducibility.

purity ISO 9001 quality control assay reproducibility

Molecular Weight and Ligand Efficiency Metrics: Favorable Positioning Within Lead-Like Chemical Space

The target compound has a molecular weight of 286.33 g/mol , which is lower than both the propylamino analog (300.36 g/mol) and the hydrochloride salt (336.82 g/mol) . In fragment-based and lead-like chemical space, lower molecular weight is associated with higher ligand efficiency indices (LE = −log(IC₅₀)/heavy atom count) and provides more room for synthetic elaboration during hit-to-lead and lead optimization phases [1]. The 14 g/mol reduction versus the propyl analog and 50 g/mol reduction versus the salt form position the ethylamino compound as a more attractive starting point for medicinal chemistry programs that prioritize ligand efficiency and incremental property-based optimization.

molecular weight ligand efficiency fragment-based drug discovery lead optimization

Commercial Availability and Lead Time: Multi-Vendor Stock Status and Shipping Conditions as Procurement Selection Criteria

The target compound is confirmed in-stock at Chemscene (97% purity, room-temperature shipping within the continental US) , Santa Cruz Biotechnology ($450.00/500 mg, immediate availability) , and MolCore (NLT 98%, ISO 9001 certified) . By contrast, the propylamino free base (CAS 1119450-72-4) is frequently listed with 'enquire' status rather than confirmed stock , and the hydrochloride salt may require cold-chain logistics that add cost and complexity. The broader vendor network and faster turnaround for the ethylamino compound reduce supply-chain risk and enable accelerated project initiation.

commercial availability lead time procurement supply chain

Best Research and Industrial Application Scenarios for N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide (CAS 1119452-62-8)


Fragment-Based Lead Optimization and Ligand-Efficiency-Driven Scaffold Hopping

The target compound's molecular weight (286.33 g/mol), moderate clogP (1.74), and balanced hydrogen-bonding profile (TPSA 80.05 Ų) make it an ideal starting point for fragment-growing and scaffold-hopping campaigns aimed at improving ligand efficiency while maintaining drug-like properties . Its 6 rotatable bonds provide sufficient conformational flexibility to explore diverse binding modes, while its ethylamino side chain offers a favorable lipophilicity baseline that can be elaborated without breaching logP ceilings. Procurement of the high-purity (NLT 98%) ISO-certified grade from MolCore or Chemscene is recommended for fragment-library building and hit validation .

Peripheral Target Engagement Studies Requiring Reduced CNS Penetration Risk

The target compound's TPSA of 80.05 Ų, which is above the CNS-optimal threshold (60–70 Ų) but well below the oral bioavailability ceiling (140 Ų), positions it as a candidate for programs targeting peripheral receptors or enzymes where CNS exposure is undesirable . Researchers investigating peripheral nAChR subtypes, inflammatory pathways, or metabolic targets can leverage this property to reduce central side-effect liability while maintaining systemic exposure. The ethylamino substitution's clogP of 1.74 further supports adequate passive permeability for cellular target engagement without excessive lipophilicity-driven promiscuity.

High-Confidence High-Throughput Screening and Assay Validation with Certified Purity Standards

With vendor-certified purity of NLT 98% (MolCore, ISO 9001) and 97% (Chemscene), the target compound is suited for use as a reference standard in high-throughput screening (HTS), quantitative pharmacology assays (SPR, ITC), and cellular IC₅₀ determinations where impurity-driven artifacts must be minimized . Its higher purity specification relative to the propylamino analog (typically 95%) reduces the risk of false positives and negatives, enhancing data reproducibility across screening campaigns . The compound's confirmed multi-vendor availability and standard shipping conditions further support its adoption as a routine quality-control standard in industrial screening workflows.

Quote Request

Request a Quote for N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.